5-Bromonaphthalene-1-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAZMVNGYPHJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532015 | |
| Record name | 5-Bromonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162109-23-1 | |
| Record name | 5-Bromonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Bromonaphthalene 1 Sulfonic Acid
Regioselective Bromination Approaches to Naphthalene (B1677914) Sulfonic Acid Derivatives
Achieving regiocontrol in the bromination of naphthalene and its derivatives is paramount. The two primary positions for substitution, α (C1, C4, C5, C8) and β (C2, C3, C6, C7), exhibit different reactivities, which can be exploited or controlled through various synthetic strategies.
Direct Bromination Strategies and Mechanistic Considerations
Direct electrophilic bromination of naphthalene typically favors substitution at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate, which allows for more extended delocalization without disrupting the aromaticity of the second ring. almerja.com The reaction readily proceeds by heating naphthalene with bromine in a solvent, often without the need for a Lewis acid catalyst. docbrown.info
However, the composition of the product mixture, particularly the ratio of α- to β-isomers, is sensitive to reaction conditions. The influence of temperature and catalysts has been studied, revealing that while non-catalyzed bromination of liquid naphthalene yields minimal 2-bromonaphthalene (B93597), the presence of ferric compounds can significantly promote its formation. researchgate.net For polybromination, the use of solid catalysts such as montmorillonite (B579905) clay can offer a degree of regioselectivity. For instance, reacting naphthalene with three mole equivalents of bromine can yield 1,4,6-tribromonaphthalene, while four equivalents over KSF clay can produce 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These solid catalysts can influence the product distribution, sometimes allowing for the equilibration of isomers over time. mdpi.com
The mechanism for direct bromination involves the generation of a bromine electrophile (Br+), which attacks the π-electron system of the naphthalene ring to form an unstable carbocation intermediate, followed by the loss of a proton to restore aromaticity. docbrown.info
Indirect Bromination via Directed Ortho-Metalation or Precursor Functionalization
When direct bromination fails to provide the desired regioselectivity, indirect methods involving the functionalization of a precursor molecule become essential. A powerful strategy for introducing a bromine atom at a specific position is the Sandmeyer reaction, which converts a primary aromatic amine into a bromo-substituted compound via a diazonium salt intermediate.
This approach has been effectively demonstrated in the synthesis of related compounds. For example, a multi-step synthesis of 5-bromo-2-naphthol utilizes a sulfonic acid group as both a protecting and an activating moiety. nih.govmdpi.com In this process, 5-amino-2-naphthol (B50111) is first sulfonated at the 1-position. The resulting 5-amino-2-hydroxynaphthalene-1-sulfonic acid then undergoes a Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced by bromine. nih.govmdpi.comresearchgate.net The sulfonic acid group facilitates this transformation by making the diazonium compound a better electron acceptor and blocking the 1-position from other reactions. nih.govmdpi.com A similar strategy is employed in an improved synthesis of 2-bromonaphthalene, which starts from 2-naphthylamine-1-sulfonic acid. acs.org This precursor functionalization approach provides a reliable pathway to specific bromo-substituted naphthalenes that are otherwise difficult to access.
Sulfonation Techniques for Naphthalene Derivatives
The introduction of a sulfonic acid group (-SO3H) is a critical step in the synthesis of the target compound. The regioselectivity of this reaction is famously dependent on the reaction conditions, a feature that can be harnessed to obtain the desired isomer.
Optimized Sulfonation Reaction Conditions and Catalyst Systems
The sulfonation of naphthalene can be optimized by carefully controlling factors such as temperature, solvent, and the concentration of the sulfonating agent. Traditional methods involve heating naphthalene with concentrated sulfuric acid. google.com The temperature is a critical variable; for instance, sulfonation at 80°C favors the α-isomer, while heating to 160°C favors the β-isomer. uomustansiriyah.edu.iq
Alternative sulfonating agents like chlorosulfonic acid can also be used, often in a solvent such as carbon tetrachloride at low temperatures to afford the corresponding sulfonate. Modern techniques such as microwave-assisted sulfonation have been shown to sharply curtail reaction times and allow the reaction to be performed with less concentrated sulfuric acid. researchgate.net
| Starting Material | Sulfonating Agent & Conditions | Primary Product | Yield | Reference |
|---|---|---|---|---|
| Naphthalene | Conc. H₂SO₄, 160°C | 2-Naphthalenesulfonic acid | Not specified | google.com |
| 1-Bromonaphthalene (B1665260) | Chlorosulfonic acid, CCl₄, 0–5°C, 12h | Potassium 4-Bromonaphthalene-1-sulfonate | 81% | |
| 5-Amino-2-naphthol | Neat H₂SO₄ (3 equiv.), 55°C to RT | 5-Amino-2-hydroxynaphthalene-1-sulfonic acid | 84% | nih.govmdpi.com |
| Naphthalene | H₂SO₄, Microwave activation | Isomer ratio controllable by conditions | Not specified | researchgate.net |
Chemo- and Regioselective Sulfonation Methods
The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures (e.g., ~80°C), the reaction is under kinetic control and preferentially yields naphthalene-1-sulfonic acid, the α-product, because it is formed faster. almerja.com At higher temperatures (e.g., ~160°C), the reaction becomes reversible, allowing for equilibration. Under these conditions, the more stable naphthalene-2-sulfonic acid, the β-product, predominates as the thermodynamically controlled product. almerja.com This reversibility is a key tool for directing the sulfonation.
When the naphthalene ring is already substituted, the existing group directs the position of further sulfonation. For 1-halogenonaphthalenes, reaction with sulfur trioxide (SO₃) has been shown to yield a mixture containing predominantly the 4-sulfonic acid with a smaller amount of the 5-sulfonic acid. cdnsciencepub.com This provides a direct, albeit potentially low-yielding, route to a precursor for 5-bromonaphthalene-1-sulfonic acid. The sulfonic acid group itself can be used strategically to block a reactive position, allowing other transformations to occur elsewhere on the ring before the sulfonic acid is removed. nih.govmsu.edu
Multi-step Synthetic Pathways to this compound
Given the challenges of controlling regioselectivity, a multi-step synthesis is required to produce this compound. libretexts.orglibretexts.org The two main retrosynthetic approaches involve deciding whether to brominate first or sulfonate first.
Bromination Followed by Sulfonation : This pathway begins with the synthesis of 1-bromonaphthalene. Subsequent sulfonation of 1-bromonaphthalene is known to produce a mixture of isomers. cdnsciencepub.com While the primary product is often 4-bromonaphthalene-1-sulfonic acid, the desired this compound is also formed. cdnsciencepub.com The main challenge of this route is the separation of the desired 1,5-isomer from the other isomers formed during the sulfonation step.
Sulfonation Followed by Bromination : This route starts with the sulfonation of naphthalene to naphthalene-1-sulfonic acid, which is achievable under kinetic control. almerja.comwikipedia.org The subsequent bromination of this product is complicated by the strong deactivating and directing effects of the sulfonic acid group, which can lead to complex product mixtures and potentially require harsh conditions.
Indirect Synthesis via Precursor Functionalization : A more controlled, albeit longer, pathway involves using a precursor with functionalities that direct the substitution patterns unequivocally. An effective strategy would be to start with 5-aminonaphthalene-1-sulfonic acid. This compound can then undergo a Sandmeyer reaction to replace the amino group with a bromo group. This method is analogous to the successful synthesis of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid and leverages the reliability of the Sandmeyer reaction to install the bromine at the C5 position with high fidelity. nih.govmdpi.comresearchgate.net This approach avoids the isomeric mixture problems associated with direct electrophilic substitution on a less-activated naphthalene ring.
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sandmeyer (Bromination) | 1. NaNO₂, H₂SO₄; 2. CuBr, HBr on 5-amino-2-hydroxynaphthalene-1-sulfonic acid | 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | 79% (crude) | nih.govmdpi.com |
| Desulfonation | 20% aq. H₂SO₄, reflux, 20 min | 5-Bromo-2-naphthol | 56% (after sublimation) | mdpi.com |
| Conversion to Sulfonyl Chloride | Thionyl chloride, DMF, 5°C to RT | 5-Bromonaphthalene-2-sulfonyl chloride | ~92% | google.com |
Convergent Synthetic Routes from Simpler Precursors
A plausible, though not explicitly detailed in the provided literature, convergent route could employ a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This would involve the preparation of a bromonaphthalene boronic acid derivative and a sulfonated naphthalene halide. For instance, the synthesis could proceed by coupling 5-bromo-1-naphthalenylboronic acid with a hypothetical 1-iodo-naphthalene-x-sulfonic acid, although the synthesis of such specific precursors presents its own challenges. The power of this approach lies in its modularity, allowing for the late-stage combination of complex fragments.
Divergent Synthetic Strategies for Naphthalene Core Elaboration
Divergent synthesis offers an efficient pathway to a library of related compounds from a common intermediate. This strategy is particularly powerful for exploring the chemical space around the naphthalene core. Research has demonstrated several catalytic systems that enable the divergent construction of functionalized naphthalenes.
One approach involves the use of enone-oxazolones as precursors, which, depending on the catalytic system, can lead to different naphthalene derivatives. For example, a base-mediated cyclization in methanol (B129727) can produce hydroxynaphthalenamides, while a silver-catalyzed cyclization using H-phosphonate as a reagent generates phosphorylated dihydronaphthylamides. acs.orgnih.gov This highlights how a single starting material can be directed towards distinct product scaffolds by altering the reaction conditions.
Rhodium(III)-catalyzed coupling of enaminones with diazodicarbonyls is another sophisticated method for the skeleton-divergent synthesis of naphthalenes and isocoumarins. acs.org The outcome of the reaction is dependent on the ring size of the diazodicarbonyl and the pH of the reaction medium, showcasing a high degree of reagent and substrate control over the synthetic pathway. acs.org Similarly, palladium catalysis has been employed in the substrate-controlled divergent synthesis of naphthalenes and other cyclic structures from ortho-vinyl-functionalised 1,3-enynes and imines. rsc.org
These divergent strategies exemplify how a central, strategically functionalized naphthalene or a precursor can be elaborated into a variety of derivatives, including those bearing halogen and sulfonyl groups, by selectively applying different catalytic methods.
| Catalyst System | Precursors | Product Type | Control Factor |
| Base (in MeOH) | Enone-oxazolones | Hydroxynaphthalenamides | Reagent Choice |
| Silver (Ag) | Enone-oxazolones, H-phosphonate | Phosphorylated Dihydronaphthylamides | Reagent Choice |
| Rhodium(III) | Enaminones, Diazodicarbonyls | Naphthalenes or Isocoumarins | Substrate Structure, pH |
| Palladium (Pd) | ortho-vinyl-functionalised 1,3-enynes, Imines | Naphthylated Amines or Benzofulvenes | Substrate Structure |
Green Chemistry Principles in the Synthesis of Halogenated Naphthalene Sulfonic Acids
The incorporation of green chemistry principles into the synthesis of halogenated naphthalene sulfonic acids is critical for minimizing environmental impact. This involves a focus on atom economy, waste reduction, and the use of safer chemicals and solvents.
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core tenet of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Traditional sulfonation methods often use large excesses of sulfuric acid or oleum (B3057394), leading to poor atom economy and significant acid waste. atamanchemicals.com Similarly, classical halogenation can involve stoichiometric and often hazardous reagents.
Modern approaches seek to improve atom economy. For instance, the development of catalytic methods for sulfonation and halogenation significantly reduces waste. An emerging strategy for sulfonation involves using sulfur dioxide surrogates, such as thiourea (B124793) dioxide, in combination with air as a green oxidant. researchgate.net This method can proceed under transition-metal-free conditions and offers a more sustainable pathway to sulfonic acids. researchgate.net For halogenation, the in-situ generation of the active halogen species from alkali metal halides using hydrogen peroxide as an oxidant presents a cleaner, more atom-economical alternative to using elemental halogens. scirp.org
Solvent Selection, Minimization, and Sustainable Reagent Development
Solvent choice is paramount in green synthesis. The ideal solvent is non-toxic, non-flammable, inexpensive, and readily available. Water is often considered the ultimate green solvent for these reasons. scirp.org Research has shown that sulfonation processes can be developed in aqueous systems, which not only replaces hazardous organic solvents but also simplifies product isolation due to the high water solubility of naphthalene sulfonate products. smolecule.com To overcome the low solubility of organic substrates in water, surfactants can be used to create aqueous micellar media, which has been shown to facilitate efficient halogenation of naphthols. scirp.org
In traditional naphthalene sulfonation, the sublimation of naphthalene at high reaction temperatures can lead to low yields. shokubai.org The use of high-boiling, non-volatile solvents like decalin can suppress this sublimation, improving yields to over 90%. smolecule.comshokubai.org
The development of sustainable reagents is another key aspect. This includes:
In-situ Halogen Generation: Using systems like H₂O₂ with alkali metal halides (e.g., KBr for bromination) to generate the electrophilic halogen species only as needed, avoiding the storage and handling of bulk halogens. scirp.org
Sulfur Dioxide Surrogates: Employing stable, easy-to-handle solids like thiourea dioxide as a source for the SO₂ group, which is a greener alternative to using gaseous sulfur trioxide or fuming sulfuric acid. researchgate.net
Heterogeneous Catalysts: Developing solid-supported sulfonic acid catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and improving process efficiency. unipr.it
| Green Chemistry Aspect | Traditional Method | Greener Alternative |
| Halogenating Agent | Elemental Bromine (Br₂) | H₂O₂ / KBr (in-situ generation) scirp.org |
| Sulfonating Agent | Excess H₂SO₄ / Oleum | Catalytic SO₃, Thiourea Dioxide researchgate.net |
| Solvent | Dichlorobenzene, Nitrobenzene | Water, Aqueous Micellar Media scirp.org, Decalin shokubai.org |
| Catalysis | Stoichiometric Lewis Acids | Recyclable Solid Acid Catalysts unipr.it |
Catalytic Methods in the Synthesis of this compound and Related Compounds
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis and functionalization of halogenated naphthalene sulfonic acids benefit significantly from various catalytic methods.
One of the foundational reactions, the sulfonation of a bromonaphthalene precursor (e.g., 1-bromonaphthalene), is an electrophilic aromatic substitution. While it can be performed with strong acids, Lewis acids like FeCl₃ or AlCl₃ can be used to catalyze the reaction, although they require careful control. More advanced approaches utilize heterogeneous solid acid catalysts, which simplify purification and allow for catalyst recycling, aligning with green chemistry principles. unipr.it
For constructing the carbon skeleton or introducing nitrogen-based functional groups, transition metal catalysis is indispensable. The Ullmann coupling, a classic method for forming C(aryl)-N bonds, has been modernized using microwave-assisted, copper(0)-catalyzed conditions. This has been successfully applied to synthesize 8-anilino-1-naphthalenesulfonic acid derivatives from 8-chloronaphthalene-1-sulfonic acid, demonstrating the tolerance of the sulfonic acid group to these reaction conditions. acs.org
Palladium-catalyzed reactions are also central to functionalizing the naphthalene core. The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, for instance, by coupling a bromonaphthalene derivative with a boronic acid. acs.org This method is noted for its high functional group tolerance. Other palladium-catalyzed reactions, such as the cyanation of an aryl bromide, have been used to convert 8-bromonaphthalene-1-carbonitrile into naphthalene-1,8-dicarbonitrile, showcasing another route for functionalization. researchgate.net
A key synthetic step for preparing 5-bromonaphthalene sulfonic acids can involve the Sandmeyer reaction, which converts an amino group into a bromo group via a diazonium salt intermediate. While traditionally using stoichiometric copper(I) salts, the sulfonic acid group itself can play a beneficial role in this reaction. It acts as an activating group, facilitating the electron transfer from CuBr to the diazonium intermediate and enhancing the reaction yield. mdpi.comresearchgate.net
| Catalytic Method | Catalyst | Substrate Example | Transformation |
| Ullmann Coupling | Copper(0), Microwave | 8-Chloronaphthalene-1-sulfonic acid | C(aryl)-N Bond Formation acs.org |
| Suzuki Coupling | Palladium(0) complexes (e.g., Pd₂(dba)₃/SPhos) | 6-Bromo-2-pyrrolidino-naphthalene | C(aryl)-C(aryl) Bond Formation acs.org |
| Cyanation | Palladium(II) acetate | 8-Bromonaphthalene-1-carbonitrile | C(aryl)-CN Bond Formation researchgate.net |
| Sandmeyer Reaction | Copper(I) Bromide (CuBr) | 5-Amino-2-hydroxynaphthalene-1-sulfonic acid | -NH₂ → -Br via diazonium salt mdpi.com |
| Sulfonation | Solid Acid Catalysts | Bromonaphthalene | C(aryl)-H → C(aryl)-SO₃H |
Reactivity and Reaction Mechanisms of 5 Bromonaphthalene 1 Sulfonic Acid
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Core
The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its ability to better stabilize the intermediate carbocation (arenium ion). youtube.com The presence of both a deactivating, ortho-, para-directing bromine atom and a deactivating, meta-directing sulfonic acid group on the 5-bromonaphthalene-1-sulfonic acid molecule creates a complex interplay of electronic and steric effects that govern the regioselectivity of further substitution. total-synthesis.commnstate.edu
Influence of Bromine and Sulfonic Acid Groups on Regioselectivity, including comparison with 7-position isomers
The bromine atom at the 5-position and the sulfonic acid group at the 1-position of the naphthalene ring exert significant influence on the regioselectivity of electrophilic aromatic substitution. Bromine, although deactivating due to its inductive electron-withdrawing effect, possesses lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. mnstate.edunih.gov Conversely, the sulfonic acid group is strongly deactivating and a meta-director. rsc.org
In this compound, the positions activated by the bromine atom (ortho at C4 and C6, and para at C8) and the positions directed by the sulfonic acid group (meta at C3, C6, and C8) overlap, leading to a complex reactivity pattern. The positions most susceptible to electrophilic attack are those that are least deactivated.
A study on the sulfonation of 2-chloro- and 2-bromonaphthalene (B93597) showed that the initial substitution occurs predominantly at the 8-position (an alpha-position adjacent to the halogen-bearing ring), with a smaller amount of substitution at the 4-position. cdnsciencepub.com This suggests that in this compound, electrophilic attack might be favored at the 8-position, which is para to the bromine and meta to the sulfonic acid group.
Comparing this to a hypothetical 7-bromo isomer (7-bromonaphthalene-1-sulfonic acid), the directing effects would differ. In the 7-bromo isomer, the bromine would direct to the ortho-positions (C6 and C8) and the para-position (C2). The sulfonic acid at C1 would still direct meta (C3, C6, and C8). The confluence of these directing effects would likely lead to a different distribution of products upon further electrophilic substitution.
Kinetic and Thermodynamic Aspects of Electrophilic Transformations
Electrophilic aromatic substitution reactions, particularly sulfonation, are often subject to kinetic and thermodynamic control. youtube.comstackexchange.comlibretexts.org This means that the product distribution can vary significantly with reaction conditions such as temperature and time. dalalinstitute.comwikipedia.org
At lower temperatures, the reaction is under kinetic control, favoring the formation of the product that is formed fastest, which is typically the one with the lowest activation energy. libretexts.org For naphthalene sulfonation, the kinetically controlled product is generally the alpha-substituted isomer (e.g., naphthalene-1-sulfonic acid). youtube.comstackexchange.com This is because the transition state leading to the alpha-isomer is lower in energy. stackexchange.com
At higher temperatures, the reaction becomes reversible and is under thermodynamic control. youtube.comstackexchange.com This favors the formation of the most stable product, which for naphthalene sulfonation is often the beta-substituted isomer (e.g., naphthalene-2-sulfonic acid) due to reduced steric hindrance. stackexchange.com The 1,8-steric interaction in the 1-isomer makes it less stable than the 2-isomer. stackexchange.com
In the context of this compound, further sulfonation would likely follow these principles. The initial product formed under kinetic control might differ from the product favored under thermodynamic equilibrium. The presence of the existing substituents would further modulate the energy landscape of the reaction, influencing the relative stabilities of the possible intermediates and products.
Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety
The bromine atom on the naphthalene ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com These reactions are crucial for the synthesis of a wide range of substituted naphthalene derivatives.
Replacement of Bromine with Various Nucleophiles for C-X Bond Formation (X = C, N, O, S)
The bromine atom can be displaced by a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. researchgate.net
C-N Bond Formation: Amines can act as nucleophiles to replace the bromine, leading to the formation of amino-naphthalenesulfonic acids.
C-O Bond Formation: Hydroxide (B78521) or alkoxide ions can displace the bromine to yield the corresponding naphthols or their ethers.
C-S Bond Formation: Thiolates can be used to introduce a sulfur-containing functional group.
C-C Bond Formation: While less common for standard SNA_r, carbon-carbon bonds can be formed through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which involve organometallic reagents. bath.ac.uk
The reactivity of the bromine atom towards nucleophilic substitution is enhanced by the presence of the electron-withdrawing sulfonic acid group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. pressbooks.pub
Mechanistic Investigations of Nucleophilic Displacements
Nucleophilic aromatic substitution typically proceeds through one of two main mechanisms: the S_NAr (addition-elimination) mechanism or the S_N1 (elimination-addition) mechanism involving a benzyne (B1209423) intermediate. Given the presence of the strongly electron-withdrawing sulfonic acid group, the S_NAr mechanism is more likely for this compound. pressbooks.pub
The S_NAr mechanism involves two steps:
Addition: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing sulfonic acid group, particularly if it is ortho or para to the site of attack. masterorganicchemistry.compressbooks.pub
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. pressbooks.pub
The rate-determining step is usually the formation of the Meisenheimer complex. masterorganicchemistry.com The reactivity of halogens in S_NAr reactions often follows the order F > Cl > Br > I, which is opposite to the trend in S_N2 reactions. masterorganicchemistry.com This is because the strength of the carbon-halogen bond is not the primary factor; rather, the electronegativity of the halogen influences the rate of attack by the nucleophile.
Transformations Involving the Sulfonic Acid Group
The sulfonic acid group in this compound is a versatile functional group that can undergo several important transformations.
One of the most significant reactions of the sulfonic acid group is desulfonation . This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in the presence of dilute aqueous acid. mdpi.comresearchgate.net The ease of desulfonation can be influenced by other substituents on the naphthalene ring. For instance, the presence of an activating group like a hydroxyl group can accelerate desulfonation. mdpi.comresearchgate.net In one documented case, the removal of a sulfonic acid group from 2-bromonaphthalene-1-sulfonic acid required refluxing with 50% aqueous sulfuric acid for 12-16 hours. mdpi.comresearchgate.netnih.gov
The sulfonic acid group can also be converted into other functional groups. For example, treatment with thionyl chloride can transform the sulfonic acid into a sulfonyl chloride . google.com This sulfonyl chloride is a valuable intermediate that can be further reacted with nucleophiles like ammonia (B1221849) to form sulfonamides.
Furthermore, the sulfonic acid group can be used as a protecting group . mdpi.comresearchgate.net It can be introduced to block a specific position on the naphthalene ring from electrophilic attack and then subsequently removed after other desired transformations have been carried out. mdpi.comresearchgate.net This strategy is particularly useful in controlling the regioselectivity of reactions on the naphthalene core. The sulfonic acid group has also been noted to facilitate certain reactions, such as the Sandmeyer reaction, by enhancing the electron-accepting properties of a diazonium intermediate. researchgate.net
Interactive Data Table: Reactivity of Naphthalene Derivatives
| Compound | Reagent/Reaction | Product(s) | Key Observations | Reference(s) |
| Naphthalene | Fuming H₂SO₄, low temp. | Naphthalene-1-sulfonic acid | Kinetic control favors the alpha-product. | youtube.comstackexchange.com |
| Naphthalene | Fuming H₂SO₄, high temp. | Naphthalene-2-sulfonic acid | Thermodynamic control favors the more stable beta-product. | youtube.comstackexchange.com |
| 2-Bromonaphthalene | SO₃ | 8-Bromo-2-sulfonic acid (major), 4-Bromo-2-sulfonic acid (minor) | Initial sulfonation favors the 8-position. | cdnsciencepub.com |
| 2-Bromonaphthalene-1-sulfonic acid | 50% aq. H₂SO₄, reflux | 2-Bromonaphthalene | Desulfonation requires prolonged heating. | mdpi.comresearchgate.netnih.gov |
| 5-Bromonaphthalene-2-sulfonic acid | Thionyl chloride | 5-Bromonaphthalene-2-sulfonyl chloride | Conversion of sulfonic acid to sulfonyl chloride. | google.com |
Conversion to Sulfonyl Halides as Versatile Intermediates
The sulfonic acid moiety of this compound can be readily converted into a more reactive sulfonyl halide, typically a sulfonyl chloride. This transformation is a crucial step for the synthesis of various derivatives, as sulfonyl halides are highly susceptible to nucleophilic attack. The most common method for this conversion involves treating the sulfonic acid or its corresponding salt with a halogenating agent.
Reagents such as thionyl chloride (SOCl₂) or phosphorus halides are effective for this purpose. For instance, the potassium salt of 4-bromonaphthalene-1-sulfonic acid is converted to 4-bromonaphthalene-1-sulfonyl chloride by refluxing with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This reaction proceeds with a reported yield of 54% after purification. Similarly, treating 5-bromonaphthalene-2-sulfonic acid with thionyl chloride and catalytic DMF at low temperatures can produce the corresponding sulfonyl chloride intermediate. google.com The general mechanism is believed to involve the initial formation of the protonated sulfonic acid, which is more easily converted to the sulfonyl chloride. google.com The formation of the sulfonyl chloride can be confirmed analytically using techniques like FT-IR, which shows characteristic S=O stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹.
| Reaction | Reagents | Conditions | Product | Reference |
| Sulfonyl Chloride Formation | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF) | Reflux, 76°C, 4 hours | 4-Bromonaphthalene-1-sulfonyl chloride | |
| Sulfonyl Chloride Formation | Thionyl chloride (SOCl₂), DMF | 5°C to room temperature | 5-Bromonaphthalene-2-sulfonyl chloride | google.com |
Formation of Sulfonamides, Sulfonic Esters, and Other Derivatives
Once converted to its sulfonyl chloride, 5-bromonaphthalene-1-sulfonyl chloride becomes a versatile intermediate for synthesizing a range of derivatives, primarily sulfonamides and sulfonic esters. sci-hub.se
Sulfonamides are synthesized through the reaction of the sulfonyl chloride with primary or secondary amines. researchgate.netorganic-chemistry.org This reaction, known as sulfonylation, is a standard and efficient method for creating the stable sulfonamide linkage (-SO₂-N-). researchgate.net The high reactivity of the sulfonyl chloride allows these reactions to proceed under mild conditions. For example, the synthesis can be carried out by stirring the sulfonyl chloride with an amine, such as aqueous ammonia or an aminopyridine, in a suitable solvent like dichloromethane, often with a base like triethylamine (B128534) to neutralize the HCl byproduct.
Sulfonic Esters (sulfonates) are formed by reacting the sulfonyl chloride with alcohols in the presence of a base (e.g., pyridine). This method provides a direct route to aryl and heteroaryl sulfonic esters. researchgate.net A specific example is the preparation of neopentyl 5-bromonaphthalene-2-sulfonate, where 5-bromonaphthalene-2-sulfonyl chloride is reacted with 2,2-dimethylpropane-1,3-diol in pyridine. google.com Sulfonic esters are valuable not only as stable compounds but also as intermediates in coupling reactions and as protecting groups for sulfonic acids. google.comsci-hub.se
| Derivative Class | Reactants | General Conditions | Product Functional Group | References |
| Sulfonamides | 5-Bromonaphthalene-1-sulfonyl chloride + Amine (R₂NH) | Organic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine) | -SO₂NR₂ | researchgate.net |
| Sulfonic Esters | 5-Bromonaphthalene-1-sulfonyl chloride + Alcohol (ROH) | Organic solvent (e.g., Pyridine) | -SO₂OR | google.comresearchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C5 position of the naphthalene ring is a key site for modification via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, allowing for the synthesis of complex molecular architectures from the this compound scaffold. wikipedia.orglibretexts.org The reactivity of the aryl bromide in these transformations generally follows the order I > Br > Cl. researchgate.net
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgmdpi.com The reaction is catalyzed by a palladium(0) complex and requires a base. libretexts.org For a substrate like this compound (or its derivatives), the C-Br bond can be coupled with various aryl or vinyl boronic acids.
The catalytic cycle generally involves three main steps: libretexts.orgmdpi.com
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the naphthalene derivative to form a palladium(II) intermediate.
Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex, replacing the bromide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
This methodology has been successfully applied to the synthesis of various arylnaphthalenes from bromonaphthalene precursors. researchgate.netchemrxiv.org The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields.
| Component | Role | Examples | References |
| Aryl Halide | Electrophilic partner | This compound derivative | libretexts.org |
| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid, Alkylboronic esters | mdpi.comresearchgate.net |
| Palladium Catalyst | Facilitates the reaction | Pd(OAc)₂, Pd(PPh₃)₄, NiCl₂(PCy₃)₂ | libretexts.orgnih.gov |
| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ | researchgate.net |
Heck and Sonogashira Reactions for Olefin and Alkyne Coupling
The Heck and Sonogashira reactions provide pathways to introduce unsaturated carbon chains at the bromine position, forming alkenes and alkynes, respectively.
The Heck reaction couples the aryl bromide with an alkene, such as methyl acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. researchgate.netorganic-chemistry.org This reaction is a powerful method for C-C bond formation and is widely used in the synthesis of complex molecules and materials. researchgate.net The reaction typically proceeds with trans selectivity. organic-chemistry.org
The Sonogashira reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.org The reaction is carried out under mild conditions and tolerates a wide variety of functional groups, making it highly useful in the synthesis of pharmaceuticals and natural products. wikipedia.org For aryl bromides, the use of a copper co-catalyst is generally standard. google.com
| Reaction | Coupling Partner | Catalyst System | Bond Formed | References |
| Heck Reaction | Alkene (e.g., Styrene) | Palladium catalyst (e.g., Pd(OAc)₂), Base | C(sp²)-C(sp²) double bond | researchgate.netorganic-chemistry.org |
| Sonogashira Reaction | Terminal Alkyne (e.g., Phenylacetylene) | Palladium catalyst, Copper(I) salt, Base | C(sp²)-C(sp) triple bond | wikipedia.orglibretexts.orggoogle.com |
Buchwald-Hartwig Amination and Other C-N/C-O Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction of a this compound derivative with a primary or secondary amine, using a palladium catalyst with a suitable phosphine (B1218219) ligand and a base, would yield the corresponding arylamine. rsc.orgacs.org
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to give the C-N coupled product. wikipedia.orglibretexts.org
Under similar conditions, related C-O coupling reactions can also be performed by coupling aryl halides with alcohols or phenols to produce aryl ethers, providing a modern alternative to the Ullmann condensation. wikipedia.org
| Reaction | Nucleophile | Key Components | Product | References |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Aryl Bromide, Amine, Pd Catalyst, Ligand, Base | Arylamine | wikipedia.orglibretexts.orgrsc.org |
| Buchwald-Hartwig C-O Coupling | Alcohol or Phenol | Aryl Bromide, Alcohol, Pd Catalyst, Ligand, Base | Aryl Ether | wikipedia.org |
Radical Reactions and Reductive Transformations of the Naphthalene Bromide
Beyond palladium-catalyzed reactions, the carbon-bromine bond in this compound can undergo radical reactions and reductive transformations. These reactions alter the functionality at the C5 position, typically by removing the bromine atom or using it to initiate a radical process.
Aryl radicals are highly reactive intermediates that can be generated from aryl bromides. wikipedia.org The formation of an aryl radical from the C-Br bond opens up synthetic pathways such as hydrogen-atom abstraction, halogen transfer, and biaryl couplings. wikipedia.orgnih.gov
Reductive dehalogenation , or hydrodehalogenation, is a transformation where the bromine atom is replaced by a hydrogen atom. The relative ease of this reduction follows the order of C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. acs.org Several methods can achieve this for aryl bromides. For example, 1-bromonaphthalene (B1665260) can be reduced to naphthalene. One reported method involves using a mixture of potassium hydroxide (KOH) and polyethylene (B3416737) glycol (PEG) in refluxing xylene, which gives naphthalene in 41% yield. tandfonline.com Another approach is a radical chain reduction using sodium hydride (NaH) in 1,4-dioxane, which can effectively reduce various aryl bromides. d-nb.info These reductive processes are valuable for removing a halogen that may have been used as a directing group or is no longer needed in the final target molecule.
Acid-Base Reactivity and Salt Formation Studies in Various Media
This compound is characterized as a strong organic acid due to the presence of the sulfonic acid (-SO₃H) functional group attached to the naphthalene ring system. The acid-base properties and the formation of corresponding sulfonate salts are fundamental to its chemical behavior and applications.
Table 1: pKa Values of Representative Sulfonic Acids in Different Media
| Acid | pKa in Water | pKa in Acetonitrile (B52724) |
| Benzenesulfonic acid | -6.5 umass.edu | |
| p-Toluenesulfonic acid | 8.6 rsc.org | |
| Methanesulfonic acid | -1.9 | |
| Trifluoroacetic acid | 0.5 umass.edu | 12.65 rsc.org |
This table is provided for comparative purposes to estimate the acidity of this compound.
The strong acidity of this compound facilitates the ready formation of sulfonate salts upon reaction with a wide range of bases. These include inorganic bases such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates, as well as organic bases. The resulting salts are typically named as metal or organic base salts of this compound (e.g., sodium 5-bromonaphthalene-1-sulfonate).
The solubility of these salts is dependent on the nature of the cation. Alkali metal salts of naphthalenesulfonic acids are generally soluble in water. wikipedia.orgsulfonic-acid.com For instance, the sodium salt of the related naphthalene-1-sulfonic acid is commercially available and noted for its water solubility. thermofisher.com The formation of sodium salts has been utilized in the purification and isolation of related brominated naphthalenesulfonic acids. For example, the sodium salt of 1-chloro-4-bromonaphthalene-8-sulfonic acid has been prepared and isolated. google.com In a similar vein, the crude precipitation of 5-bromo-2-hydroxynaphthalene-1-sulfonic acid can be achieved by saturating the solution with sodium chloride, which promotes the formation and precipitation of the sodium salt. nih.gov
Salts with divalent cations, such as alkaline earth metals, can also be formed. For example, the dibarium salt of 1-naphthaleneacetic acid-5-sulfonic acid has been synthesized. researchgate.net Studies on various naphthalenesulfonates have shown their ability to form neutral outer-sphere complexes with barium ions in water/acetone mixtures. researchgate.net
The formation of salts can significantly alter the physical properties of the compound, most notably its solubility. While the sulfonic acid may have some solubility in polar organic solvents, its salts, particularly with alkali metals, exhibit enhanced water solubility. This property is often exploited in synthetic procedures and applications where aqueous media are employed. Conversely, the formation of salts with certain organic bases or larger cations can lead to the generation of ionic liquids with distinct properties. nih.gov
Table 2: Examples of Salt Formation with Naphthalenesulfonic Acid Derivatives
| Naphthalenesulfonic Acid Derivative | Base/Cation | Resulting Salt/Complex | Reference |
| 1-Chloro-4-bromonaphthalene-8-sulfonic acid | Sodium Carbonate | Sodium 1-chloro-4-bromonaphthalene-8-sulfonate | google.com |
| 5-Bromo-2-hydroxynaphthalene-1-sulfonic acid | Sodium Chloride | Sodium 5-bromo-2-hydroxynaphthalene-1-sulfonate (precipitate) | nih.gov |
| 1-Naphthaleneacetic acid-5-sulfonic acid | Barium | Dibarium 1-naphthaleneacetic acid-5-sulfonate | researchgate.net |
| Various naphthalenesulfonates | Barium Chloride | Barium-naphthalenesulfonate complexes | researchgate.net |
| 4-(n-Octyl)naphthalene-1-sulfonic acid | Sodium Hydroxide | Sodium 4-(n-octyl)naphthalene-1-sulfonate | nih.gov |
In non-aqueous media, the acid-base behavior of this compound is also pronounced. In solvents like acetonitrile, it is expected to act as a strong acid, capable of protonating a wide array of organic bases. ut.ee The choice of solvent can influence the extent of ionization and the stability of the resulting ion pairs.
Derivatives and Functionalized Analogs of 5 Bromonaphthalene 1 Sulfonic Acid
Design and Synthesis of Novel Naphthalene-Based Scaffolds from 5-Bromonaphthalene-1-sulfonic acid
The transformation of this compound into novel naphthalene-based scaffolds is a cornerstone of its application in synthetic chemistry. The inherent reactivity of its functional groups provides a platform for constructing more complex molecular architectures. The sulfonic acid group can be converted into sulfonyl chlorides or sulfonamides, while the bromo group is amenable to a variety of cross-coupling reactions. researchgate.netresearchgate.net
The introduction of diverse functional groups onto the this compound framework is key to tuning its chemical and physical properties. A primary method involves the conversion of the sulfonic acid to a sulfonyl chloride, for example by using thionyl chloride, which can then react with various amines to form a library of sulfonamides. google.com The bromine atom is particularly useful as it provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net
These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and amino groups, thereby expanding the structural diversity of the resulting naphthalene (B1677914) derivatives. researchgate.netacs.org For instance, palladium-catalyzed reactions on a bromo-naphthalene scaffold have been successfully employed to create a diverse library of compounds with potential applications as receptor antagonists. researchgate.net The strategic introduction of these functional groups can enhance biological activity, modify solubility, or create specific binding interactions with target molecules. researchgate.net
Table 1: Examples of Functionalization Reactions on Naphthalene Scaffolds
| Reaction Type | Reagents | Functional Group Introduced | Reference |
|---|---|---|---|
| Sulfonamide Formation | Thionyl Chloride, Amines | -SO₂NR₂ | google.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl | acs.org |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | -NR₂ | researchgate.net |
This table is illustrative of general reactions applicable to bromo-aryl sulfonic acids.
The development of chiral derivatives from achiral precursors like this compound is crucial for applications in enantioselective synthesis and chiral recognition. Chiral derivatization can be achieved by reacting the sulfonic acid moiety (or its corresponding sulfonyl chloride) with a chiral amine or alcohol, resulting in diastereomeric sulfonamides or sulfonates. These diastereomers can potentially be separated chromatographically.
Another advanced strategy involves the use of transition-metal catalysis with chiral ligands. nih.gov For example, rhodium(III) complexes equipped with chiral cyclopentadienyl (B1206354) ligands have been used for the enantioselective synthesis of sulfur-chiral compounds through C-H activation. nih.gov While not specifically demonstrated on this compound, such methods could theoretically be adapted to functionalize the naphthalene ring enantioselectively. Furthermore, newly synthesized charged chiral tags have been used for the enantioselective imaging of specific molecules, a technique that could be explored for derivatives of this compound. rsc.org The creation of such chiral scaffolds is highly valuable for developing organocatalysts or chiral ligands for asymmetric transformations. unito.it
Exploration of Structure-Reactivity Relationships in this compound Derivatives
Understanding the relationship between the structure of this compound derivatives and their reactivity or biological activity is a key area of research. By systematically modifying the scaffold and assessing the impact on function, researchers can develop highly potent and selective molecules.
For example, in the development of inhibitors for fatty acid binding protein 4 (FABP4), a library of naphthalene-1-sulfonamide (B86908) derivatives was synthesized from a bromo-naphthalene precursor. researchgate.net The study revealed that the nature and position of the substituent introduced via cross-coupling reactions significantly influenced the binding affinity and selectivity for FABP4 over other FABP subtypes. researchgate.net Similarly, in the search for antagonists for the human CC chemokine receptor 8 (CCR8), a variety of palladium-catalyzed cross-coupling reactions were performed on a bromo-naphthalene precursor to generate a diverse library, allowing for the exploration of structure-activity relationships. researchgate.net These studies underscore the importance of the bromo-naphthalene sulfonamide scaffold as a template for generating compounds with specific biological activities, where the bromine atom serves as a crucial point for diversification.
Table 2: Structure-Activity Relationship (SAR) Insights for Naphthalene Sulfonamide Derivatives
| Target | Scaffold | Key Structural Modifications | Impact on Activity | Reference |
|---|---|---|---|---|
| FABP4 | Naphthalene-1-sulfonamide | Variation of substituents on the phenyl ring attached via the sulfonamide | Altered binding affinity and selectivity | researchgate.net |
Bridged and Polycyclic Systems Derived from this compound
The rigid naphthalene framework of this compound is an excellent starting point for the construction of more complex bridged and polycyclic systems. The functional groups can be used to initiate cyclization reactions to form additional rings fused to the naphthalene core. For instance, the bromo and sulfonic acid groups could be chemically transformed into other reactive moieties that can participate in intramolecular cyclization reactions.
Methodologies for creating fused ring systems, such as dehydrogenative annulation or the cyclization of diazonium salts, are well-established in the synthesis of polycyclic aromatic compounds. acs.org The sulfonic acid group, for example, can be used as a protecting and activating group in reactions like the Sandmeyer reaction, which could be a step in a sequence to build a polycyclic structure. nih.gov Furthermore, transition-metal-catalyzed transformations are instrumental in constructing fused, heterocyclic, and bridged ring systems from functionalized aromatic precursors. rsc.org These strategies could be applied to derivatives of this compound to generate novel polycyclic architectures with unique electronic and photophysical properties, suitable for applications in materials science.
Oligomers and Polymers Incorporating this compound Moieties as Building Blocks
The bifunctional nature of this compound makes it a candidate monomer for the synthesis of novel oligomers and polymers. After conversion of the functional groups, it can be incorporated into polymer backbones through polycondensation or cross-coupling polymerization reactions. For example, the bromo group could be used in Suzuki polycondensation with a diboronic acid, or the molecule could be converted to a diamine derivative for polycondensation with a diacid chloride to form polyamides.
Research has shown the synthesis of silicon-containing π-conjugated Schiff base oligomers that incorporate naphthalene and binaphthalene moieties in their backbone, demonstrating high thermal stability. mdpi.com Similarly, fluorinated polymers and oligomers are of great interest for creating materials with low surface energy and high stability. researchgate.net By converting this compound into a suitable difunctional monomer, it could be incorporated into such advanced polymer systems. acs.org The resulting polymers, containing the rigid and aromatic naphthalene unit, could exhibit interesting properties such as high thermal resistance, specific optical properties, or flame retardancy, as seen in thermoplastic polyurethanes blended with phosphonate (B1237965) oligomers. google.comgoogle.com
Synthesis of Conjugates and Hybrid Molecules Featuring the this compound Framework
The this compound framework can be used as a scaffold to create conjugates and hybrid molecules, where it is covalently linked to another functional molecule, such as a bioactive compound, a fluorophore, or a polymer. rsc.org This approach aims to combine the properties of both components to create a new molecule with enhanced or novel functionalities.
For instance, the synthesis of naphthalene-chimonanthine hybrids has yielded compounds with potent antibacterial and antifungal activity. nih.gov The naphthalene moiety serves as a key structural component of the hybrid molecule. Similarly, the bromo group on this compound could be used as an attachment point for another molecule through a stable covalent bond formed via cross-coupling reactions. The sulfonic acid group could be used to impart water solubility or to serve as another point of attachment. This strategy is employed to create bifunctional molecules where one part of the molecule might aid in transport or targeting, while the other part exerts a specific biological or physical effect. rsc.org
Computational and Theoretical Investigations of 5 Bromonaphthalene 1 Sulfonic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic makeup of molecules and how this dictates their reactivity. researchgate.net For 5-Bromonaphthalene-1-sulfonic acid, these methods can map out electron density distributions and orbital energies, which are key to understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of both the sulfonic acid group and the bromine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted naphthalene (B1677914). The HOMO-LUMO gap provides a quantitative measure of the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, providing a guide to its reactive behavior. rsc.org In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. rsc.org For this compound, the MEP would show a high negative potential around the oxygen atoms of the sulfonic acid group, making it a site for interaction with electrophiles or hydrogen bond donors. The naphthalene ring would exhibit a more complex potential, influenced by the competing electronic effects of the bromo and sulfonyl substituents.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound Note: These are representative values based on theoretical principles for similar aromatic compounds, as specific experimental or calculated data for this molecule is not readily available in the literature.
| Parameter | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively low | Indicates moderate electron-donating ability, lowered by electron-withdrawing groups. |
| LUMO Energy | Relatively low | Indicates moderate electron-accepting ability, making it susceptible to nucleophilic attack under certain conditions. pku.edu.cn |
| HOMO-LUMO Gap | Large | Suggests high kinetic stability and that significant energy is required for electronic excitation. |
| HOMO Distribution | Primarily located on the naphthalene ring system. | The site of initial electron donation in electrophilic reactions. |
| LUMO Distribution | Distributed across the naphthalene ring, with influence from the substituents. | The likely site of electron acceptance in nucleophilic reactions. |
The electronic structure elucidated by FMO and MEP analysis allows for the prediction of how this compound will behave in chemical reactions. The sulfonic acid group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Conversely, the bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions.
In the case of this compound, the sulfonic acid at C1 and the bromine at C5 create a complex reactivity pattern.
Electrophilic Attack: Further sulfonation or other electrophilic substitutions would be disfavored due to the presence of two deactivating groups. However, computational models could predict the most likely, albeit difficult, position for substitution by calculating the energies of the intermediate carbocations (sigma complexes) for attack at each available position. Studies on the sulfonation of other 1-halogenonaphthalenes show that substitution often occurs on the second ring, for example at the 7-position. cdnsciencepub.com
Nucleophilic Attack: The naphthalene ring, being electron-deficient, could be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups. Computational modeling can predict the feasibility of displacing the bromine atom or other groups under strong nucleophilic conditions.
Reaction Pathway Elucidation using Computational Methods
Computational chemistry can map out the entire course of a chemical reaction, from reactants to products, providing a level of detail that is experimentally inaccessible. nih.govorientjchem.org This involves characterizing the transition states that connect different species on the potential energy surface.
A transition state is a high-energy, transient configuration of atoms that exists for an infinitesimal time as reactants transform into products. Identifying the geometry and energy of the transition state is crucial for understanding a reaction's mechanism and rate. Computational methods can locate these structures on the potential energy surface.
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur and is defined as the difference in energy between the reactants and the transition state. fsu.eduopentextbc.ca It can be calculated once the transition state is characterized. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction. For a reaction involving this compound, such as its desulfonation, computational models could calculate the activation energy required for the protonation of the sulfonated carbon and the subsequent loss of SO₃. nih.govresearchgate.net
Table 2: Hypothetical Activation Energies for Key Reactions Note: This table is illustrative and presents plausible energy ranges for reactions involving aromatic sulfonic acids based on general chemical principles. scribd.com
| Reaction Type | Reactants | Plausible Activation Energy (kJ/mol) | Significance |
|---|---|---|---|
| Electrophilic Sulfonation | This compound + SO₃ | High (> 120) | The two deactivating groups on the ring make further sulfonation energetically unfavorable. |
| Desulfonation | This compound + H₃O⁺ | Moderate (80 - 110) | Reversible reaction, the energy barrier is significant but surmountable under acidic, high-temperature conditions. researchgate.net |
| Nucleophilic Substitution | This compound + Nu⁻ | Very High (> 150) | Displacement of bromide would likely require a high energy input and harsh conditions. |
A Potential Energy Surface (PES) is a multidimensional map that represents the potential energy of a system of atoms as a function of their geometric positions. rug.nlnih.gov By exploring the PES, chemists can identify all possible reactants, products, intermediates, and the transition states that connect them. nih.gov
For this compound, computational exploration of the PES for a reaction like the Sandmeyer reaction, which is used to synthesize related compounds, could reveal the step-by-step mechanism. nih.govresearchgate.net This would involve modeling the formation of the diazonium salt intermediate from an amino precursor, its decomposition, and the subsequent reaction with a bromide source. Such an exploration would clarify the energetics of each step and identify any potential by-products, offering a complete theoretical picture of the transformation.
Spectroscopic Property Predictions and Theoretical Models (e.g., NMR, UV-Vis, IR)
Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for identifying and characterizing them. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the ¹H NMR spectrum is expected to show six distinct signals in the aromatic region, each corresponding to a unique proton on the naphthalene ring. The ¹³C NMR would show ten signals for the ten unique carbon atoms. The predicted shifts are based on the electronic environment of each nucleus.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra arise from electronic transitions, typically π → π* transitions in aromatic systems. up.ac.za Theoretical models like Time-Dependent Density Functional Theory (TD-DFT) can predict the wavelengths of maximum absorbance (λ_max_). The naphthalene core has characteristic absorptions, which would be shifted (likely to longer wavelengths, a bathochromic shift) by the bromo and sulfonic acid substituents. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy detects the vibrations of chemical bonds. libretexts.org Computational frequency calculations can predict the wavenumbers of the fundamental vibrational modes. This allows for the assignment of specific peaks in an experimental spectrum to the stretching and bending of particular bonds, such as the S=O and O-H stretches of the sulfonic acid group or the C-Br stretch. rsc.org
Table 3: Predicted Spectroscopic Data for this compound Note: These predictions are based on standard correlation tables and computational models for the constituent functional groups.
| Spectroscopy | Feature | Predicted Position | Assignment |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.5 - 9.0 ppm | Aromatic protons (6 unique signals) |
| ¹³C NMR | Chemical Shift (δ) | 110 - 145 ppm | Aromatic carbons (10 unique signals) |
| IR | Wavenumber (cm⁻¹) | 3100 - 3000 | Aromatic C-H stretch libretexts.org |
| 1250 - 1150 | Asymmetric S=O stretch rsc.org | ||
| 1080 - 1020 | Symmetric S=O stretch rsc.org | ||
| 3500 - 3200 (broad) | O-H stretch (hydrogen-bonded) | ||
| 650 - 500 | C-Br stretch | ||
| UV-Vis | λ_max_ | ~230 nm, ~280 nm, ~330 nm | π → π* transitions of the substituted naphthalene ring system up.ac.za |
Applications in Advanced Organic Synthesis and Materials Precursors
5-Bromonaphthalene-1-sulfonic acid as a Versatile Building Block for Complex Molecule Synthesis
This compound is a bifunctional molecule whose distinct reactivity at the bromine and sulfonic acid sites makes it a valuable intermediate in the synthesis of complex organic structures. The presence of both a halogen atom, which can be substituted or used in coupling reactions, and a sulfonic acid group, which can act as a directing group, a temporary protecting group, or be replaced itself, provides chemists with a versatile toolkit for constructing intricate molecular architectures. mdpi.comresearchgate.net
The sulfonic acid moiety is particularly noteworthy for its role as a protecting and activating group. mdpi.comresearchgate.net For instance, in the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol (B50111), the sulfonation of the 1-position serves multiple purposes. It blocks the highly reactive 1-position from unwanted side reactions like azo coupling and activates the molecule for subsequent steps. mdpi.comresearchgate.net The sulfonic acid group facilitates the Sandmeyer reaction by making the corresponding diazonium intermediate a better electron acceptor, thereby enhancing the reaction yield. mdpi.comresearchgate.net Furthermore, this group can be readily removed under relatively mild conditions, a process known as desulfonation, to yield the desired substituted naphthalene (B1677914). mdpi.comresearchgate.net This strategic use of the sulfonic acid group allows for regioselective synthesis, which can be challenging for disubstituted naphthalenes, especially when the substituents are on different rings. mdpi.com
The bromine atom on the naphthalene ring provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. It can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the connection of the naphthalene core to other aromatic, aliphatic, or functionalized fragments. This dual functionality makes this compound a key starting point for multi-step syntheses. mdpi.com
The naphthalene framework is a common feature in many biologically active compounds and functional materials. This compound serves as a precursor for building heterocyclic systems fused to or substituted on the naphthalene core. A key strategy involves the conversion of this compound into other intermediates, such as aminonaphthols or naphthylamines, which are then used in cyclization reactions to form heterocycles. mdpi.com
For example, the derivative 5-bromo-2-naphthol, which is synthesized from 5-amino-2-naphthol via a process utilizing a sulfonic acid protecting group at the 1-position, is a starting material for preparing substituted 1- and 2-naphthyl piperazines. mdpi.com Piperazines are important heterocyclic motifs found in many pharmaceuticals. The synthesis demonstrates how the initial substitution pattern of the bromonaphthalenesulfonic acid dictates the final structure of the complex heterocyclic product.
Additionally, aryl sulfonates can undergo nucleophilic substitution, providing a pathway to introduce heteroatoms and build heterocyclic rings. acs.org The strategic placement of the bromine and sulfonic acid groups on the naphthalene scaffold allows for controlled, stepwise reactions to construct complex heterocyclic systems that might otherwise be difficult to access.
The development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, relies on the synthesis of large, well-defined polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. This compound is a valuable building block in this field due to its inherent polyaromatic nature and the presence of a bromine atom, which is ideally suited for metal-catalyzed cross-coupling reactions.
The bromine at the 5-position can be readily converted into a boronic acid or ester, or it can react with an existing organoboron, organotin, or organozinc compound on another aromatic molecule. This allows for the iterative construction of larger polyaromatic systems. For instance, a Suzuki coupling reaction could link the 5-bromonaphthalene unit to another aryl group, extending the π-conjugation. While direct examples using this compound are specific, the use of bromonaphthalene derivatives in the synthesis of PAHs is a well-established methodology. nih.gov The sulfonic acid group can be retained to impart water solubility or be removed in a later step.
The synthesis of complex PAHs often involves Friedel-Crafts acylation and subsequent cyclization reactions. nih.gov Derivatives of this compound can be designed to participate in such reaction sequences, leading to the formation of larger, fused ring systems with tailored electronic properties.
Precursor for Advanced Functional Materials
The unique combination of a bulky, hydrophobic naphthalene core, a polar, ionizable sulfonic acid group, and a reactive bromine atom makes this compound an attractive precursor for a wide range of functional materials. These materials find applications in areas from dye manufacturing to polymer science. polysciences.com
The sulfonic acid group can impart water solubility, act as a solid acid catalyst, or serve as a site for electrostatic interactions. polysciences.comthieme-connect.de The brominated naphthalene core can be further functionalized to tune the optical, electronic, or self-assembly properties of the final material.
In polymer science, monomers containing sulfonic acid groups are used to create polyelectrolytes and ion-exchange resins. polysciences.com These polymers are important as membranes in fuel cells, water purification systems, and as catalysts. While not a conventional vinyl monomer, this compound derivatives could potentially be incorporated into polymer backbones or as pendant groups.
One potential route involves converting the bromine atom into a polymerizable group, such as a vinyl or styrenic moiety, through a cross-coupling reaction. The resulting monomer would contain both a polymerizable unit and a sulfonic acid group, allowing for the synthesis of sulfonated aromatic polymers. Such polymers are sought after for their high thermal stability and proton conductivity. Research has been conducted on developing monomer syntheses from 5-brominated naphthalene derivatives for creating new polymers. osti.gov
Alternatively, the bifunctional nature of the molecule could allow it to act as a cross-linking agent. For example, in a polymer containing reactive sites, the bromine could undergo a substitution reaction with one polymer chain, and the sulfonic acid (or its derivative, like a sulfonyl chloride) could react with another, thus creating a bridge between chains and modifying the material's mechanical and thermal properties. Radical chemistry is often employed for polymer crosslinking. beilstein-journals.org
| Potential Role in Polymer Science | Description | Key Functional Group(s) |
| Monomer Precursor | Can be chemically modified to introduce a polymerizable group (e.g., vinyl, styryl) for the synthesis of specialty polymers. | Bromine (for modification), Sulfonic Acid (for functionality) |
| Functional Additive | Can be blended into a polymer matrix to impart specific properties like flame retardancy or modified surface energy. | Bromine, Sulfonic Acid |
| Cross-linking Agent | The two functional groups could potentially react with different polymer chains to form a cross-linked network. | Bromine, Sulfonic Acid/Sulfonyl Chloride |
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. This compound is an excellent candidate for integration into such assemblies.
The sulfonic acid group is a strong hydrogen bond donor and can also be deprotonated to form a sulfonate anion. This anion can participate in strong electrostatic interactions and hydrogen bonds with complementary functional groups on other molecules. rsc.org The flat, electron-rich naphthalene ring system is prone to π-π stacking interactions, a key driving force for the self-assembly of aromatic molecules.
Research has shown that aromatic sulfonic acid derivatives can form intricate, multi-component supramolecular compounds. rsc.org For example, they can co-crystallize with metal complexes, where the sulfonate groups coordinate to the metal or form extensive hydrogen-bonding networks with ligands. rsc.org The presence of the bromine atom adds another potential interaction site (halogen bonding) and allows for further covalent modification of the supramolecular structure. Studies on 1-bromonaphthalene (B1665260) have demonstrated its inclusion within host molecules like cyclodextrins, highlighting the ability of the bromonaphthalene core to participate in host-guest chemistry. dokumen.pub
Development of Catalysts and Ligands from this compound Derivatives for Organic Reactions
The structural features of this compound make it and its derivatives promising candidates for the development of novel catalysts and ligands.
The sulfonic acid group itself is a strong Brønsted acid, similar in strength to sulfuric acid. thieme-connect.de Arenesulfonic acids are widely used as acid catalysts in organic reactions such as esterifications and dehydrations. thieme-connect.denih.gov By incorporating this acidic moiety into a larger, tailored structure, it is possible to create more specialized or recyclable catalysts. For instance, attaching the molecule to a solid support would result in a solid acid catalyst that is easily separated from the reaction mixture. Polymeric catalysts with sulfonic acid groups have been developed for various organic transformations. researchgate.net
Furthermore, the sulfonic acid group can be converted into a sulfonate ester. These esters can function as "latent acid catalysts," which release the active acid catalyst under specific conditions, such as heat, allowing for better control over the timing of a catalytic reaction. google.com
The naphthalene backbone can be modified to create sophisticated ligands for transition metal catalysis. The bromine atom is a key functional group for this purpose. It can be replaced by phosphine (B1218219), amine, or other coordinating groups through substitution or cross-coupling reactions. The resulting ligand's steric and electronic properties can be fine-tuned by the naphthalene scaffold, potentially leading to highly active and selective catalysts for a wide range of organic reactions.
Intermediacy in the Synthesis of Specialty Chemicals and Advanced Reagents
This compound is a significant, though specialized, intermediate in the field of organic chemistry. Its value lies in the strategic placement of the bromo and sulfonic acid functional groups on the naphthalene core, which allows for its use as a precursor in the synthesis of more complex molecules, including advanced reagents and other specialty chemicals. The reactivity of both the sulfonic acid moiety and the aromatic ring system can be exploited to build intricate molecular architectures.
A primary role of this compound as an intermediate is its conversion into more reactive species, such as sulfonyl chlorides. These derivatives are cornerstone reagents for introducing the "5-bromo-1-naphthalenesulfonyl" group into other molecules.
Conversion to Advanced Reagents
This compound can be readily converted to 5-Bromonaphthalene-1-sulfonyl chloride . This transformation is a critical step as sulfonyl chlorides are versatile reagents in organic synthesis. The general reaction involves treating the sulfonic acid with a chlorinating agent like thionyl chloride.
This resulting sulfonyl chloride is a powerful electrophile and can react with a wide range of nucleophiles (e.g., alcohols, phenols, amines) to form the corresponding sulfonate esters and sulfonamides. These derivatives are often important in their own right as bioactive molecules or as key intermediates in the synthesis of dyes and pharmaceuticals.
| Precursor | Reagent | Product | Application of Product |
| This compound | Thionyl Chloride (SOCl₂) | 5-Bromonaphthalene-1-sulfonyl chloride | Reagent for synthesis of sulfonamides and sulfonate esters |
Role as a Protecting and Activating Group
Research into the synthesis of substituted naphthalenes highlights the utility of the sulfonic acid group at the 1-position. While not involving this compound directly as a starting material, the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol illustrates the crucial role of a sulfonic acid group at the C-1 position. mdpi.comresearchgate.netnih.gov
In this multi-step synthesis, a sulfonic acid group is intentionally introduced at the 1-position of a naphthalene derivative to create 5-amino-2-hydroxynaphthalene-1-sulfonic acid . mdpi.com This serves multiple purposes:
Activation: The sulfonic acid group is strongly electron-withdrawing, which deactivates the naphthalene ring to certain reactions but, crucially, facilitates others. It makes the corresponding diazonium salt a better electron acceptor, which enhances the yield of the subsequent Sandmeyer reaction. researchgate.net
Protecting Group: It blocks the 1-position from unwanted side reactions, such as azo coupling, which is a common reaction for 2-naphthols. researchgate.net
Solubility: The presence of the sulfonic acid group imparts water solubility, allowing the reactions to be carried out in aqueous media. mdpi.comresearchgate.net
The synthesis proceeds via a Sandmeyer reaction on the aminosulfonic acid to replace the amino group with a bromine atom, yielding 5-bromo-2-hydroxynaphthalene-1-sulfonic acid . mdpi.comnih.gov In the final step, the sulfonic acid group is removed through desulfonation by heating with aqueous acid to yield the target specialty chemical, 5-bromo-2-naphthol. mdpi.comresearchgate.net This strategic use of a sulfonic acid group at the 1-position demonstrates its value in directing the synthesis of highly specific, disubstituted naphthalenes that would be challenging to prepare otherwise. nih.gov
Reaction Pathway Illustrating the Utility of the 1-Sulfonic Acid Group
| Starting Material | Intermediate(s) | Final Product | Purpose of Sulfonic Acid Group |
|---|
Analytical and Spectroscopic Methodologies for Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy Techniques for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 5-Bromonaphthalene-1-sulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of substituted naphthalenes displays signals in the aromatic region, typically between 7.0 and 9.0 ppm. rsc.org For this compound, the protons on the naphthalene (B1677914) ring will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts are influenced by the electron-withdrawing effects of both the bromine atom and the sulfonic acid group. Similarly, the ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms of the naphthalene core, with the carbons directly attached to the substituents (C1 and C5) being significantly shifted. rsc.org
2D NMR (COSY, HSQC, HMBC): To definitively assign these signals, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in the COSY spectrum of this compound would connect adjacent protons on the aromatic rings, allowing for the tracing of the proton connectivity within each ring. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of carbon signals based on the already established proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C5, and the bridgehead carbons, by observing their long-range correlations to nearby protons. researchgate.net
Solid-State NMR: While solution-state NMR provides detailed information about the molecule in solution, solid-state NMR (ssNMR) can probe the structure in its native solid form. hplc.euitwreagents.com For sulfonic acids, ssNMR can be used to study the proton environment of the acidic proton and investigate intermolecular interactions, such as hydrogen bonding involving the sulfonate group. hplc.eu Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples.
Table 1: Expected NMR Data for this compound Note: The following data are illustrative, based on known chemical shift ranges for substituted naphthalenes. Actual values may vary.
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Complex multiplets in the range of 7.5 - 9.0 ppm. | Chemical environment of each proton on the naphthalene ring. |
| ¹³C NMR | 10 distinct signals in the aromatic region (~120-145 ppm). Signals for C1 and C5 will be significantly shifted. | Presence of 10 unique carbon atoms and the influence of substituents. |
| COSY | Cross-peaks showing correlations between adjacent aromatic protons. | Connectivity of protons within the two aromatic rings. |
| HSQC | Correlation peaks linking each aromatic proton signal to its directly attached carbon signal. | Unambiguous assignment of protonated carbon atoms. |
| HMBC | Correlations from protons to carbons 2 and 3 bonds away, including quaternary carbons. | Assignment of quaternary carbons and confirmation of the overall substitution pattern. |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Isotopic Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₀H₇BrO₃S), HRMS provides a precise mass measurement of the molecular ion, which can be used to confirm its formula. acs.org
The presence of bromine is a key feature that can be identified through isotopic pattern analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion peak (M) and a second peak of almost equal intensity at M+2. This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The exact mass of this compound is 285.92993 Da. nih.gov HRMS instruments can measure this mass with an error of less than 5 ppm, providing strong evidence for the proposed elemental composition.
Table 2: HRMS and Isotopic Data for this compound
| Property | Expected Value / Observation |
|---|---|
| Molecular Formula | C₁₀H₇BrO₃S |
| Monoisotopic Mass | 285.92993 Da nih.gov |
| Isotopic Pattern | Characteristic M and M+2 peaks of approximately 1:1 intensity ratio due to ⁷⁹Br/⁸¹Br isotopes. |
| Instrumentation | Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap MS. acs.org |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary and provide a comprehensive vibrational profile of this compound. researchgate.net
FTIR Spectroscopy: The FTIR spectrum will be dominated by strong absorptions related to the sulfonic acid group. Key expected peaks include:
O-H stretch: A broad absorption in the region of 3000-2500 cm⁻¹ is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid.
S=O stretches: Strong, asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively.
S-O stretch: A peak corresponding to the S-O single bond stretch typically appears in the 900-700 cm⁻¹ range.
Aromatic C-H and C=C stretches: Vibrations for the naphthalene ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region, will also be present. nih.gov
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar naphthalene backbone. nih.gov Characteristic Raman bands for substituted naphthalenes include the ring breathing modes, which are often strong and can be sensitive to the substitution pattern. uminho.ptresearchgate.net The C-Br stretching vibration, typically found in the lower frequency region (around 500-600 cm⁻¹), may also be observable.
Table 3: Key Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups.
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (sulfonic acid) | FTIR | 3000 - 2500 (broad) |
| Aromatic C-H stretch | FTIR, Raman | 3100 - 3000 |
| Aromatic C=C stretch | FTIR, Raman | 1600 - 1450 |
| S=O asymmetric stretch | FTIR | 1250 - 1120 (strong) |
| S=O symmetric stretch | FTIR | 1080 - 1010 (strong) |
| S-O stretch | FTIR | 900 - 700 |
| C-Br stretch | Raman | 600 - 500 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, as well as how molecules pack together in the crystal lattice. For this compound, which is a solid, this technique can confirm the substitution pattern on the naphthalene ring and detail the intermolecular interactions that govern its crystal structure.
The analysis of a suitable crystal, likely grown from a salt of the sulfonic acid (e.g., sodium or potassium salt), would yield:
Unit cell dimensions and space group: These parameters define the fundamental repeating unit of the crystal.
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the naphthalene ring and the sulfonic acid group.
Intermolecular interactions: Due to the presence of the sulfonic acid group, strong hydrogen bonding is expected to be a dominant feature in the crystal packing. jfda-online.comresearchgate.net The sulfonate group can act as a hydrogen bond acceptor, while the acidic proton (if present in the free acid form) or coordinated water molecules can act as donors. Additionally, π-π stacking interactions between the naphthalene rings and potential halogen bonding involving the bromine atom may also play a role in stabilizing the crystal structure. researchgate.net
Table 4: Expected X-ray Crystallography Findings for a Salt of this compound
| Parameter | Information Obtained |
|---|---|
| Unit Cell and Space Group | Defines the crystal system and symmetry. |
| Atomic Coordinates | Provides the exact 3D position of every atom. |
| Bond Lengths/Angles | Confirms covalent structure and identifies any structural distortions. |
| Intermolecular Distances | Identifies hydrogen bonds, π-stacking, and halogen bonding interactions. |
| Crystal Packing Diagram | Visualizes the overall arrangement of molecules in the solid state. |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation of Isomers
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the analysis of non-volatile and polar compounds like sulfonic acids. hplc.euresearchgate.net A reversed-phase HPLC method would typically be employed for purity assessment.
Stationary Phase: A C18 column is a common choice for separating aromatic compounds. researchgate.net
Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comchromatographyonline.com To ensure the sulfonic acid is in a single ionic form and to achieve good peak shape, an acid modifier such as phosphoric acid or formic acid is usually added to the mobile phase. itwreagents.comsielc.com
Detection: UV detection is suitable, as the naphthalene ring system is strongly UV-active. A detection wavelength around 270 nm is often effective for naphthalenesulfonic acids. ijpbs.net
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of sulfonic acids by GC-MS is not feasible due to their high polarity and low volatility. jfda-online.comchromforum.org Therefore, a derivatization step is required to convert the sulfonic acid into a more volatile and thermally stable derivative. researchgate.netresearch-solution.com Common derivatization strategies include:
Esterification: Reacting the sulfonic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst to form a sulfonate ester. chromforum.org
Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. research-solution.com
Once derivatized, the compound can be separated by GC and detected by MS, which provides both retention time data for quantification and mass spectral data for identification. osti.gov
Table 5: Typical Chromatographic Methods for this compound
| Technique | Typical Conditions | Purpose |
|---|---|---|
| HPLC | Column: C18 (e.g., 250 x 4.6 mm, 5 µm) Mobile Phase: Acetonitrile/Water gradient with 0.1% Phosphoric Acid researchgate.netsielc.comDetection: UV at ~270 nm | Purity assessment, separation from isomers, quantification. |
| GC-MS | Derivatization: Required (e.g., methylation to form sulfonate ester) chromforum.orgresearchgate.netColumn: Non-polar (e.g., 5% phenyl-methylpolysiloxane) Detection: Mass Spectrometry (EI mode) | Identification of volatile impurities or after derivatization for structural confirmation. |
Future Research Directions and Emerging Trends for 5 Bromonaphthalene 1 Sulfonic Acid
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from batch to continuous flow processing represents a significant trend in chemical manufacturing, offering enhanced safety, efficiency, and scalability. For the production of 5-Bromonaphthalene-1-sulfonic acid and its derivatives, the adoption of flow chemistry and automated synthesis platforms is a promising future direction.
Continuous flow reactors can provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for regioselective sulfonation and bromination reactions that are often sensitive to reaction conditions. smolecule.comgreenagrochem.com This enhanced control can lead to higher yields, improved purity, and a reduction in by-product formation. Furthermore, the small reactor volumes inherent to flow systems mitigate the risks associated with handling hazardous reagents like oleum (B3057394) and bromine, which are commonly used in the synthesis of naphthalenesulfonic acids. procurementresource.com
Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of synthetic protocols. nih.gov This approach can accelerate the development of scalable and robust manufacturing processes for this compound and its downstream products. The development of such integrated systems would be a key enabler for meeting the industrial demand for this versatile building block.
Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis
| Feature | Advantage in Flow Chemistry | Relevance to this compound |
| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient heat dissipation. | Better control of exothermic sulfonation and bromination reactions, minimizing side products. |
| Mass Transfer | Enhanced mixing leads to improved reaction rates and selectivity. | Precise control over the introduction of reagents, leading to higher regioselectivity. |
| Safety | Small reaction volumes reduce the risk of handling hazardous materials. | Safer handling of corrosive and toxic reagents like sulfuric acid and bromine. |
| Scalability | Production can be scaled up by running the system for longer or by numbering-up reactors. | Facilitates easier transition from laboratory-scale synthesis to industrial production. |
| Automation | Integration with automated systems allows for rapid process optimization. | Accelerated discovery of optimal reaction conditions for higher yield and purity. nih.gov |
Computational Design and Machine Learning Approaches for Novel Derivative Discovery
The convergence of computational chemistry and artificial intelligence is revolutionizing the discovery of new molecules with desired properties. For this compound, these approaches offer a powerful toolkit for designing novel derivatives with tailored functionalities.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity of different positions on the naphthalene (B1677914) ring, guiding the synthesis of specific isomers. researchgate.netnsps.org.ngnih.gov This predictive capability can save significant experimental effort by focusing on the most promising synthetic routes.
Machine learning (ML) algorithms can be trained on existing chemical data to build predictive models for various molecular properties, including biological activity and material characteristics. researchgate.netnih.gov By applying these models to virtual libraries of this compound derivatives, researchers can identify promising candidates for synthesis and testing. acs.org This in silico screening can dramatically accelerate the discovery of new pharmaceuticals, functional dyes, and advanced materials. For instance, ML models could predict the binding affinity of derivatives to a specific biological target or forecast the electronic properties of new materials for applications in organic electronics. nih.gov
Exploration of Sustainable and Environmentally Benign Synthetic Routes
The principles of green chemistry are increasingly influencing the development of new synthetic methods, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. unipr.it Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic routes.
Traditional methods for the synthesis of naphthalenesulfonic acids often rely on harsh reagents like concentrated sulfuric acid or oleum and may generate significant waste. greenagrochem.comprocurementresource.comlignosulfonate.com Emerging sustainable alternatives include:
Catalytic Systems: The use of solid acid catalysts, such as sulfonated biochar or functionalized silica, can offer a recyclable and less corrosive alternative to traditional mineral acids. elsevierpure.comacs.org
Greener Reagents: Exploring milder brominating agents, such as N-bromosuccinimide or systems like ammonium (B1175870) bromide with an oxidant, can reduce the hazards associated with using elemental bromine. organic-chemistry.orgrsc.orgdigitellinc.comcambridgescholars.com
Alternative Solvents: The use of water or ionic liquids as reaction media can replace volatile organic solvents, reducing environmental impact. rsc.orgresearchgate.netbeilstein-journals.org
Biocatalysis: Enzymatic transformations could offer highly selective and environmentally friendly routes to functionalized naphthalenes, although this area is still in its infancy for this class of compounds.
Table 2: Comparison of Traditional vs. Sustainable Synthetic Approaches
| Step | Traditional Method | Potential Sustainable Alternative | Green Chemistry Principle Addressed |
| Sulfonation | Concentrated sulfuric acid or oleum. lignosulfonate.com | Reusable solid acid catalysts (e.g., sulfonated mesoporous materials). elsevierpure.comacs.org | Use of catalysts, safer solvents and auxiliaries. |
| Bromination | Elemental bromine. | N-Bromosuccinimide (NBS) or aqueous CaBr₂–Br₂ systems. rsc.orgcambridgescholars.com | Use of safer reagents, prevention of waste. |
| Solvent | Organic solvents. | Water, ionic liquids, or solvent-free conditions. rsc.orgbeilstein-journals.org | Safer solvents and auxiliaries. |
Development of Novel Reactivity Patterns and Catalytic Transformations for this compound
The unique combination of a sulfonic acid group and a bromine atom on the naphthalene core of this compound provides a rich platform for exploring novel chemical transformations. Future research will likely focus on developing new catalytic methods to selectively functionalize this molecule.
The sulfonic acid group can act as a directing group or a temporary protecting group, enabling regioselective reactions at other positions on the naphthalene ring. mdpi.comresearchgate.net For instance, the development of new desulfonation methods under mild conditions could enhance its utility as a removable directing group.
The bromine atom is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. Future work will likely explore the use of novel and more efficient catalyst systems, including those based on earth-abundant metals or photocatalysis, to expand the scope of these transformations. researchgate.net This will enable the synthesis of a diverse array of derivatives with new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Furthermore, exploring the direct C-H functionalization of the naphthalene ring, guided by the existing substituents, could open up new avenues for creating complex molecular architectures.
Expanding the Scope of its Application as a Precursor in Emerging Fields of Chemistry and Materials Science
The versatility of this compound as a building block makes it an attractive precursor for a wide range of advanced materials and functional molecules. Future research is expected to significantly expand its applications in several emerging fields.
Organic Electronics: The naphthalene core is a common motif in organic semiconductors. By functionalizing this compound through cross-coupling reactions, new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) can be designed and synthesized. frontiersin.org The sulfonic acid group can also be used to tune the solubility and processing characteristics of these materials.
Medicinal Chemistry: The bromonaphthalene scaffold is present in a number of biologically active compounds. smolecule.com this compound can serve as a starting point for the synthesis of new drug candidates. The bromine atom can be replaced with various pharmacophores, and the sulfonic acid group can improve the aqueous solubility of the final compounds, which is often a desirable property for pharmaceuticals.
Fluorescent Probes and Sensors: Naphthalene derivatives are known for their fluorescent properties. google.com By strategically modifying the this compound structure, new fluorescent probes and sensors can be developed for detecting specific analytes or for use in bioimaging applications. The sulfonic acid group can impart water solubility, making them suitable for biological environments.
Functional Polymers and Membranes: The sulfonic acid group can be incorporated into polymer backbones to create ion-exchange membranes, which are crucial components in fuel cells and other electrochemical devices. mdpi.com The bromonaphthalene unit can be further functionalized to tune the properties of these polymers.
Q & A
Q. Methodological Answer :
- Cross-Validation : Combine multiple techniques (e.g., XRD for crystal structure, IR for functional groups) to corroborate data .
- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental results .
- Purity Checks : Employ HPLC or TLC to isolate impurities that may skew spectral interpretations .
Advanced: What chromatographic methods are effective in separating this compound from isomer-rich reaction mixtures?
Q. Methodological Answer :
- Ion-Exchange Chromatography : Leverage the sulfonic acid group’s strong acidity for selective retention .
- Reverse-Phase HPLC : Use C18 columns with mobile phases like methanol/water (acidified with 0.1% TFA) to resolve isomers .
- Crystallization : Exploit solubility differences in ethanol/water mixtures for bulk separation .
Basic: How do the solubility properties of this compound influence its reactivity in aqueous-phase reactions?
Q. Methodological Answer :
- Solubility Profile : Highly soluble in polar solvents (water, ethanol) due to the hydrophilic sulfonic acid group .
- Reactivity Implications :
- Use aqueous buffers for pH-dependent reactions (e.g., coupling with amines).
- Avoid aprotic solvents (e.g., DMF) unless phase-transfer catalysts are employed .
Advanced: How does the bromine substituent modulate the electronic properties of the sulfonic acid group in catalytic or supramolecular applications?
Q. Methodological Answer :
- Electronic Effects : Bromine’s electron-withdrawing nature increases the sulfonic acid’s acidity (lower pKa), enhancing its role as a proton donor in catalysis .
- Applications :
Advanced: What strategies mitigate degradation of this compound under harsh reaction conditions?
Q. Methodological Answer :
- Stability Studies : Conduct accelerated aging tests (e.g., exposure to UV light, elevated temperatures) to identify degradation pathways .
- Stabilizers : Add radical scavengers (e.g., BHT) or buffer systems to neutralize reactive intermediates .
- In Situ Monitoring : Use UV-Vis or Raman spectroscopy to detect degradation products in real time .
Basic: What literature search strategies ensure comprehensive coverage of recent advances in sulfonic acid chemistry?
Q. Methodological Answer :
- Keyword Combinations : Use Boolean operators (e.g., "this compound" AND "synthesis" OR "spectroscopy") in databases like SciFinder and Web of Science .
- Controlled Vocabulary : Include CAS Registry Numbers (e.g., [85-47-2] for naphthalene-1-sulfonic acid) to filter irrelevant results .
- Review Articles : Prioritize recent reviews in journals like Chemical Reviews for foundational context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
